molecular formula C28H23F5N4O6 B395723 Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate

Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate

Cat. No.: B395723
M. Wt: 606.5g/mol
InChI Key: WIMVYMZHAWGOTQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the fluoroquinolone family. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate involves several key steps:

    Formation of the quinoline core: The quinoline core is synthesized through a series of reactions, including cyclization and fluorination.

    Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution at the 7-position of the quinoline ring.

    Formation of the carbonyl-amino linkage: The carbonyl-amino linkage is formed through a condensation reaction between the quinoline derivative and an appropriate amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new antibacterial agents due to its broad-spectrum activity.

    Biological Studies: The compound is studied for its potential cytotoxic effects against cancer cell lines.

    Industrial Applications: It is used in the synthesis of other fluoroquinolone derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against antibiotic-resistant strains.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is unique due to its multiple fluorine atoms and the presence of a morpholine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C28H23F5N4O6

Molecular Weight

606.5g/mol

IUPAC Name

ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C28H23F5N4O6/c1-3-35-11-14(25(38)13-9-16(29)18(10-17(13)35)36-5-7-42-8-6-36)27(40)34-37-12-15(28(41)43-4-2)26(39)19-20(30)21(31)22(32)23(33)24(19)37/h9-12H,3-8H2,1-2H3,(H,34,40)

InChI Key

WIMVYMZHAWGOTQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC

Origin of Product

United States

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